molecular formula C13H16N4O2 B11791284 1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11791284
M. Wt: 260.29 g/mol
InChI Key: LNTKICCLAOOGSM-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a piperidine ring. The presence of these structural motifs imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form a Schiff base, followed by cyclization with a suitable reagent to form the pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the piperidine ring, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core with a piperidine ring. This structural arrangement imparts distinct biological activities, making it a valuable compound for drug discovery and development. Its ability to modulate multiple biological pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

1-methyl-3-piperidin-4-ylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H16N4O2/c1-16-11-10(3-2-6-15-11)12(18)17(13(16)19)9-4-7-14-8-5-9/h2-3,6,9,14H,4-5,7-8H2,1H3

InChI Key

LNTKICCLAOOGSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)N(C1=O)C3CCNCC3

Origin of Product

United States

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